5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
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Overview
Description
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: is a heterocyclic compound with the molecular formula C5H8N4OS and a molecular weight of 172.21 g/mol . This compound is known for its unique structure, which includes an imidazole ring substituted with amino, mercapto, and carboxamide groups. It is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercapto-1-methylimidazole with an amino group donor in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group in 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Disulfides.
Reduction Products: Modified imidazole derivatives.
Substitution Products: Various substituted imidazole compounds.
Scientific Research Applications
Chemistry: 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It is used in the design of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the exploration of various pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of certain products requiring specific chemical properties .
Mechanism of Action
The mechanism of action of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through its functional groups, which can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions .
Comparison with Similar Compounds
2-Mercapto-1-methylimidazole: Lacks the amino and carboxamide groups, making it less versatile in chemical reactions.
5-Amino-1-methylimidazole:
4-Methyl-2-mercaptoimidazole: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-amino-3-methyl-2-sulfanylidene-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKNJHKYEJNMND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(NC1=S)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388267 |
Source
|
Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52868-67-4 |
Source
|
Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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